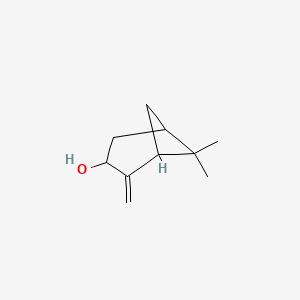

Pinocarveol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pinocarveol is an organic compound with the molecular formula C₁₀H₁₆O. It is a bicyclic monoterpenoid, which means it is composed of two isoprene units and contains one hydroxyl group as a substituent. This compound exists in two stereoisomeric forms: cis-pinocarveol and trans-pinocarveol. This compound is naturally found in various plant species, including Eucalyptus globulus and Picea abies, and is a component of several essential oils .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Pinocarveol can be synthesized through several methods. One common method involves the autoxidation of α-pinene. Another method is the oxidation of β-pinene using lead tetraacetate. Additionally, this compound can be prepared by isomerizing α-pinene oxide with various reagents such as diisobutylaluminum, lithium aluminum hydride, activated alumina, potassium tert-butoxide in dimethyl sulfoxide, and lithium diethylamide .

Industrial Production Methods

In industrial settings, this compound is often produced by heating a mixture of turpentine, selenium dioxide, and hydrogen peroxide. Selenium dioxide acts as a catalyst, while hydrogen peroxide oxidizes the pinene found in turpentine. The other components in the turpentine remain unreacted .

Analyse Des Réactions Chimiques

Types of Reactions

Pinocarveol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form compounds such as verbenone and myrtenal.

Reduction: Reduction reactions can convert this compound into other monoterpenoids.

Substitution: This compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Selenium dioxide, hydrogen peroxide, and lead tetraacetate are commonly used oxidizing agents.

Reducing Agents: Lithium aluminum hydride and diisobutylaluminum are used for reduction reactions.

Major Products

The major products formed from the reactions of this compound include verbenone, myrtenal, and other monoterpenoids .

Applications De Recherche Scientifique

Pinocarveol has several scientific research applications:

Chemistry: this compound is used as a precursor in the synthesis of various organic compounds.

Biology: It is studied for its role in plant metabolism and its presence in essential oils.

Medicine: this compound has potential therapeutic applications due to its antioxidant and antimicrobial properties.

Industry: It is used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry

Mécanisme D'action

Pinocarveol exerts its effects through various mechanisms. It acts as a GABA modulator, affecting the gamma-aminobutyric acid receptor-ionophore complex. This modulation can influence the opening frequency of gamma-aminobutyric acid-activated chloride channels. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from oxidative stress .

Comparaison Avec Des Composés Similaires

Similar Compounds

Verbenone: A monoterpenoid with similar oxidation properties.

Myrtenal: Another monoterpenoid formed from the oxidation of pinocarveol.

α-Pinene and β-Pinene: Precursors in the synthesis of this compound

Uniqueness

This compound is unique due to its specific stereochemistry and its presence in a variety of essential oils. Its ability to undergo multiple types of chemical reactions and its diverse applications in different fields make it a valuable compound for research and industrial use .

Propriétés

Numéro CAS |

3917-59-7 |

|---|---|

Formule moléculaire |

C10H16O |

Poids moléculaire |

152.23 g/mol |

Nom IUPAC |

(1R,3R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol |

InChI |

InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-9,11H,1,4-5H2,2-3H3/t7-,8+,9-/m1/s1 |

Clé InChI |

LCYXQUJDODZYIJ-HRDYMLBCSA-N |

SMILES |

CC1(C2CC1C(=C)C(C2)O)C |

SMILES isomérique |

CC1([C@@H]2C[C@H]1C(=C)[C@@H](C2)O)C |

SMILES canonique |

CC1(C2CC1C(=C)C(C2)O)C |

Densité |

0.977-0.983 |

Key on ui other cas no. |

5947-36-4 1674-08-4 3917-59-7 19894-98-5 |

Description physique |

Viscous, light yellow oil; Warm, woody-balsamic aroma |

Pictogrammes |

Irritant |

Solubilité |

Soluble in oils; Insoluble in water Soluble (in ethanol) |

Synonymes |

2(10)-pinen-3-ol 6,6-dimethyl-2-methylenebicyclo(3.1.1)heptan-3-ol 6,6-dimethyl-3-hydroxy-2-methylenebicyclo(3.1.1)heptane pinocarveol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.